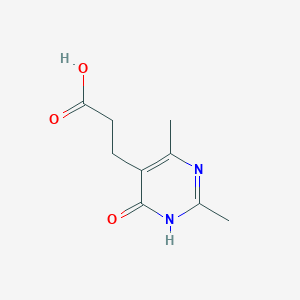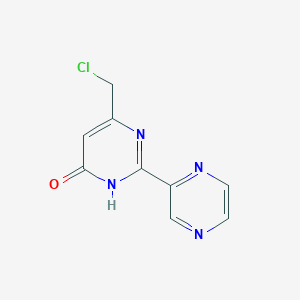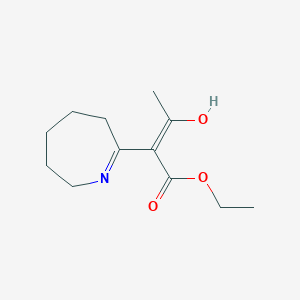![molecular formula C11H10N6O B1418273 3-(4-氨基苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-醇 CAS No. 1216756-19-2](/img/structure/B1418273.png)
3-(4-氨基苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-醇
描述
3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a useful research compound. Its molecular formula is C11H10N6O and its molecular weight is 242.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗胃癌作用
该化合物已被研究用于其潜在的抗胃癌作用 . 定量结构-活性关系 (QSAR) 研究已进行以预测[1,2,3]三唑并[4,5-d]嘧啶衍生物的抗胃癌作用 . 这项研究揭示了 1,2,3-TPD 的五个关键描述符,并将有助于筛选出有效的全新药物 .
LSD1 的抑制剂
[1,2,3]三唑并[4,5-d]嘧啶骨架可用作设计新型 LSD1 抑制剂的模板 . LSD1 是一种组蛋白脱甲基酶,其抑制与癌症治疗中的潜在治疗作用有关。
对 c-Met/VEGFR-2 激酶的抑制活性
设计并合成了一系列新型 [1,2,4]三唑并[4,3-a]吡嗪衍生物,并评估了它们对 c-Met/VEGFR-2 激酶的抑制活性 . 这些激酶在各种类型的癌症中经常过表达,其抑制可能导致抗癌作用 .
对各种癌细胞系的抗增殖活性
最有希望的化合物对 A549、MCF-7 和 Hela 癌细胞系表现出优异的抗增殖活性 . 这表明它在治疗肺癌、乳腺癌和宫颈癌方面具有潜在应用 .
作为高能材料的潜在应用
虽然与该化合物没有直接关系,但值得注意的是,三唑衍生物已被研究用于其作为高能材料的潜在应用 . 这些化合物的钝感特性以及良好的热稳定性和相当的爆轰性能突出了其作为高能材料的应用潜力 .
作用机制
Target of Action
Similar compounds have shown antitumor activities against various human cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is known that similar compounds exhibit antitumor activities . These compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Given its potential antitumor activity, it may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have shown to inhibit the growth and proliferation of various human cancer cell lines , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair . This inhibition can lead to the disruption of cellular proliferation, making it a potential candidate for anticancer therapies. Additionally, 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol interacts with proteins involved in cell signaling pathways, such as protein kinases, thereby modulating signal transduction processes .
Cellular Effects
The effects of 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes, which play a pivotal role in programmed cell death . Furthermore, this compound influences cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . By modulating gene expression, 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can alter cellular metabolism, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and preventing the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide biosynthesis . Additionally, this compound can act as an allosteric modulator of protein kinases, altering their conformation and activity . These interactions lead to changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Its effects on normal cells appear to be less pronounced, suggesting a degree of selectivity for cancerous cells .
Dosage Effects in Animal Models
The effects of 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . The compound’s influence on metabolic pathways can lead to alterations in cellular energy production and biosynthesis processes .
Transport and Distribution
Within cells and tissues, 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the bloodstream can aid in its distribution to different tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell.
属性
IUPAC Name |
3-[(4-aminophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5,12H2,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYHKCATQZDSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)
![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)

![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)





